N-benzylpalmitamide
N-benzylpalmitamide
N-benzylhexadecanamide is a macamide resulting from the formal condensation of the carboxy group of hexadecanoic acid with benzylamine. A moderate inhibitor of fatty acid amide hydrolase. It has a role as a neuroprotective agent, a plant metabolite and an EC 3.5.1.99 (fatty acid amide hydrolase) inhibitor. It is a secondary carboxamide and a macamide. It is functionally related to a hexadecanoic acid and a benzylamine.
N-benzylpalmitamide is a natural product found in Lepidium meyenii with data available.
See also: Lepidium meyenii root (part of).
N-benzylpalmitamide is a natural product found in Lepidium meyenii with data available.
See also: Lepidium meyenii root (part of).
Brand Name:
Vulcanchem
CAS No.:
74058-71-2
VCID:
VC21143008
InChI:
InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(25)24-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3,(H,24,25)
SMILES:
CCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1
Molecular Formula:
C23H39NO
Molecular Weight:
345.6 g/mol
N-benzylpalmitamide
CAS No.: 74058-71-2
Cat. No.: VC21143008
Molecular Formula: C23H39NO
Molecular Weight: 345.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-benzylhexadecanamide is a macamide resulting from the formal condensation of the carboxy group of hexadecanoic acid with benzylamine. A moderate inhibitor of fatty acid amide hydrolase. It has a role as a neuroprotective agent, a plant metabolite and an EC 3.5.1.99 (fatty acid amide hydrolase) inhibitor. It is a secondary carboxamide and a macamide. It is functionally related to a hexadecanoic acid and a benzylamine. N-benzylpalmitamide is a natural product found in Lepidium meyenii with data available. See also: Lepidium meyenii root (part of). |
|---|---|
| CAS No. | 74058-71-2 |
| Molecular Formula | C23H39NO |
| Molecular Weight | 345.6 g/mol |
| IUPAC Name | N-benzylhexadecanamide |
| Standard InChI | InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(25)24-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3,(H,24,25) |
| Standard InChI Key | MLGPKWUKOQAAGI-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 |
| Appearance | Powder |
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